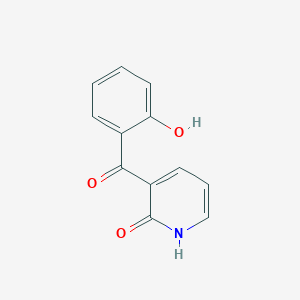
3-(2-hydroxybenzoyl)-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxybenzoyl)-1H-pyridin-2-one is a chemical compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridinone ring substituted with a hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxybenzoyl)-1H-pyridin-2-one typically involves the reaction of 2-hydroxybenzoyl chloride with 2-pyridone in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxybenzoyl)-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(2-oxobenzoyl)-1H-pyridin-2-one.
Reduction: Formation of 3-(2-hydroxybenzyl)-1H-pyridin-2-one.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-hydroxybenzoyl)-1H-pyridin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The hydroxybenzoyl group can form hydrogen bonds with active sites, while the pyridinone ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target proteins and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxybenzoyl)-2H-chromen-2-one: Similar structure but with a chromenone ring instead of a pyridinone ring.
3-Aryl-5-(2-hydroxybenzoyl)pyridin-2-ones: Compounds with an additional aryl group on the pyridinone ring.
Uniqueness
3-(2-Hydroxybenzoyl)-1H-pyridin-2-one is unique due to its specific combination of a hydroxybenzoyl group and a pyridinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54999-75-6 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
3-(2-hydroxybenzoyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H9NO3/c14-10-6-2-1-4-8(10)11(15)9-5-3-7-13-12(9)16/h1-7,14H,(H,13,16) |
InChI Key |
VELKJIOBKHJMFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


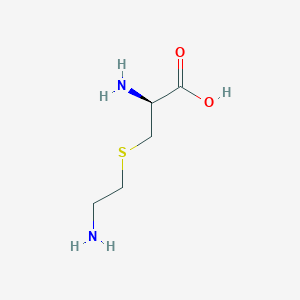
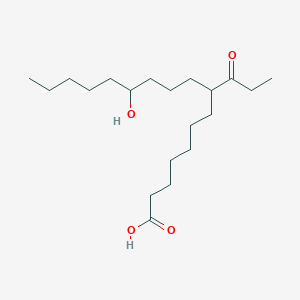
![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-one](/img/structure/B14636752.png)
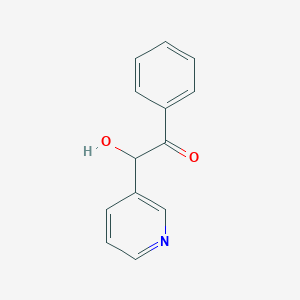
![Trimethyl[(4-methylphenyl)selanyl]silane](/img/structure/B14636761.png)
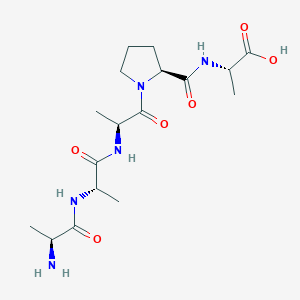

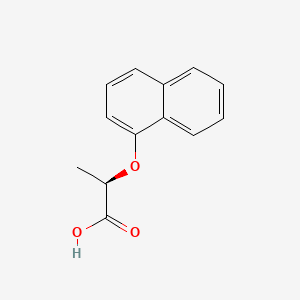
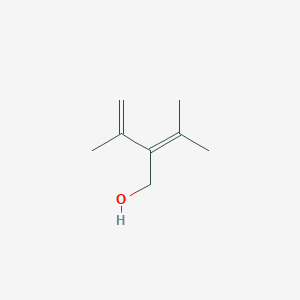
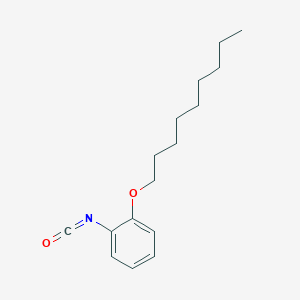
![4-[1-(Pyridin-2-yl)ethenyl]morpholine](/img/structure/B14636815.png)
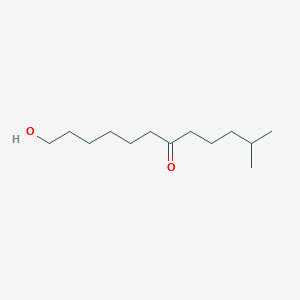
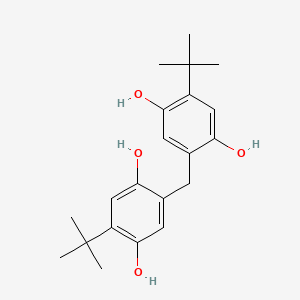
![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)
